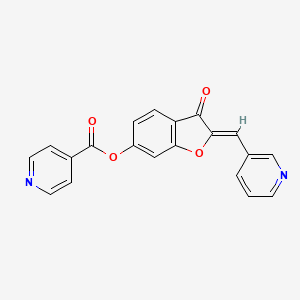

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate

CAS No.: 951975-87-4

Cat. No.: VC11882443

Molecular Formula: C20H12N2O4

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951975-87-4 |

|---|---|

| Molecular Formula | C20H12N2O4 |

| Molecular Weight | 344.3 g/mol |

| IUPAC Name | [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10- |

| Standard InChI Key | UTFKBFSDEBWOGN-ZDLGFXPLSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |

| SMILES | C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |

| Canonical SMILES | C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |

Introduction

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate belongs to a class of heterocyclic molecules that have garnered significant attention for their potential biological activities. This molecule integrates a benzofuran core, a pyridine moiety, and an isonicotinate group, making it structurally versatile and potentially useful in medicinal chemistry.

Structural Characteristics

The compound's molecular structure can be summarized as follows:

-

Core Framework: Benzofuran fused with a pyridine ring.

-

Substituents: The benzofuran ring is functionalized with an oxo group and a pyridinylmethylene group at position 2, while the isonicotinate ester is attached at position 6.

-

Stereochemistry: The molecule adopts a Z configuration around the methylene double bond.

Synthesis

The synthesis of this compound typically involves:

-

Condensation Reaction: A Knoevenagel condensation between a benzofuran derivative and pyridine-based aldehyde to introduce the pyridinylmethylene group.

-

Esterification: Coupling the intermediate with isonicotinic acid or its derivatives to form the final ester product.

-

Purification: Techniques such as recrystallization or chromatography are employed to isolate the product.

Spectroscopic Characterization

The structure of the compound can be confirmed using advanced spectroscopic techniques:

-

NMR (Nuclear Magnetic Resonance): Provides insights into the proton and carbon environments within the molecule.

-

1H NMR: Signals corresponding to aromatic protons and methylene protons.

-

13C NMR: Peaks indicative of carbonyl and aromatic carbons.

-

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and ester groups through characteristic absorption bands.

Table 2: Representative Spectroscopic Data

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C) |

| 1H NMR | δ values for aromatic protons (~7–8 ppm) |

| Mass Spectrometry | Molecular ion peak at ~346 m/z |

Biological Significance

This compound's structural features suggest potential applications in drug discovery:

-

Anti-inflammatory Activity: The presence of a benzofuran scaffold often correlates with inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Antimicrobial Potential: Pyridine derivatives are known for their activity against bacterial strains.

-

Antioxidant Properties: The conjugated system may scavenge free radicals effectively.

Table 3: Hypothetical Biological Activities

| Activity | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of LOX enzymes |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

| Antioxidant | Free radical scavenging via conjugated π-system |

Applications in Medicinal Chemistry

The compound’s unique structure makes it a promising candidate for:

-

Lead Optimization: It can serve as a scaffold for designing derivatives with enhanced pharmacological profiles.

-

Drug Development: Its functional groups allow for modifications to improve solubility, bioavailability, and target specificity.

Disclaimer

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume